

Application Notes and Protocols: Reactions of 4-Bromo-2-phenylpent-4-enenitrile

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Compound of Interest		
Compound Name:	4-Bromo-2-phenylpent-4-enenitrile	
Cat. No.:	B159394	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and potential reactivity of **4-Bromo-2-phenylpent-4-enenitrile**, a versatile building block in organic synthesis. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and data presentation.

Chemical Properties and Data

4-Bromo-2-phenylpent-4-enenitrile is a halogenated nitrile with the following key properties:

Property	Value	Reference
Molecular Formula	C11H10BrN	[1][2]
Molecular Weight	236.11 g/mol	[1]
CAS Number	137040-93-8	[1][2]
Canonical SMILES	C=C(Br)CC(C#N)C1=CC=CC= C1	[1]
Boiling Point	304.8 °C at 760 mmHg	[2]
Density	1.357 g/cm ³	[2]
LogP	3.59248	[2]



Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

The primary route for the synthesis of **4-Bromo-2-phenylpent-4-enenitrile** involves the alkylation of phenylacetonitrile with 2,3-dibromopropene.

Experimental Protocol: Synthesis via Alkylation

This protocol is based on analogous synthetic procedures for similar compounds.

Materials:

- Phenylacetonitrile
- 2,3-Dibromopropene
- Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Quenching agent (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

- To a solution of phenylacetonitrile in anhydrous THF, add a strong base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the resulting solution at room temperature for 30 minutes to ensure complete deprotonation.
- Cool the reaction mixture back to 0 °C and add 2,3-dibromopropene (1.0 equivalent) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).



- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **4-Bromo-2-phenylpent-4-enenitrile**.

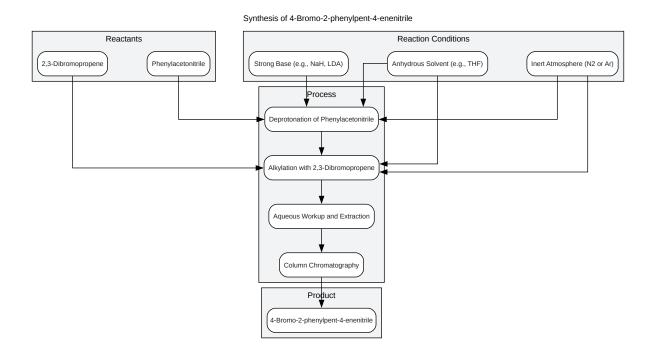
Yield Data (Illustrative):

Reactant 1	Reactant 2	Base	Solvent	Yield (%)
Phenylacetonitril e	2,3- Dibromopropene	NaH	THF	75-85
Phenylacetonitril e	2,3- Dibromopropene	LDA	THF	80-90

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Synthesis Workflow





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Caption: Workflow for the synthesis of **4-Bromo-2-phenylpent-4-enenitrile**.

Potential Reactions and Applications

The structure of **4-Bromo-2-phenylpent-4-enenitrile**, featuring a vinyl bromide and a nitrile group, suggests its utility in a variety of organic transformations, particularly in the synthesis of heterocyclic compounds and other complex molecules.

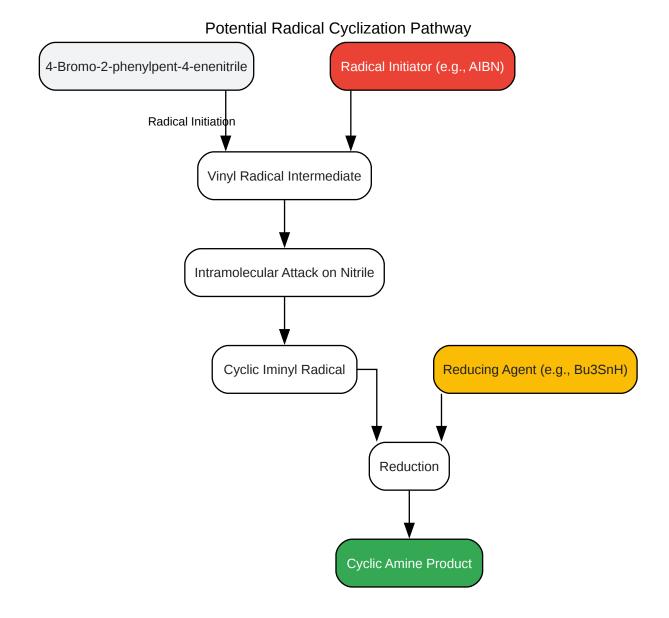


Intramolecular Cyclization Reactions

The presence of the nitrile and the bromoalkene moieties in a suitable proximity allows for intramolecular cyclization reactions. These can be initiated by radical or transition-metal-catalyzed processes to form five- or six-membered rings.

Potential Reaction Pathway: Radical Cyclization

Under radical conditions, typically initiated by a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride), an aryl radical can be generated at the carbon bearing the bromine. This radical can then attack the nitrile group, leading to the formation of a cyclic iminyl radical, which can be further reduced to a cyclic amine.





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Caption: Postulated radical cyclization of **4-Bromo-2-phenylpent-4-enenitrile**.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionality is a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the pentenenitrile backbone.

Illustrative Reaction Scheme: Suzuki Coupling

Where 'R' can be an aryl, heteroaryl, or vinyl group.

General Experimental Protocol for Suzuki Coupling:

- To a mixture of **4-Bromo-2-phenylpent-4-enenitrile** (1.0 equivalent), a boronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
- Degas the reaction mixture and heat it under an inert atmosphere at 80-100 °C for 4-12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Nucleophilic Substitution and Elimination Reactions

The allylic position of the bromine atom also makes it susceptible to nucleophilic substitution reactions. Furthermore, treatment with a strong, non-nucleophilic base could potentially lead to elimination reactions, forming a diene system.



Safety Information

- Handling: 4-Bromo-2-phenylpent-4-enenitrile should be handled in a well-ventilated fume hood. Avoid inhalation of vapor and contact with skin and eyes.[3]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[3]
- First Aid:
 - In case of skin contact: Wash off with soap and plenty of water.[3]
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - If inhaled: Move the person into fresh air.[3]
 - If swallowed: Rinse mouth with water.[3]
- Stability and Reactivity: No specific data is available on the stability and reactivity of this compound. It is recommended to store it in a cool, dry place away from strong oxidizing agents.[3]

This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

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